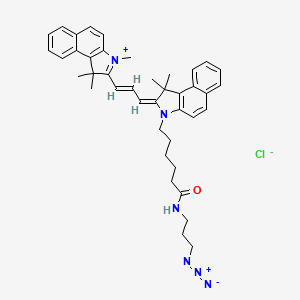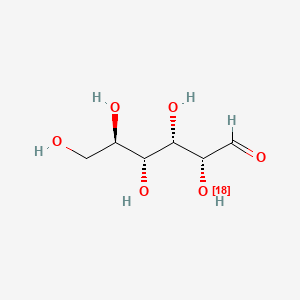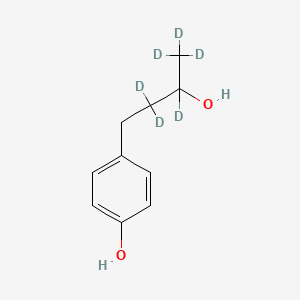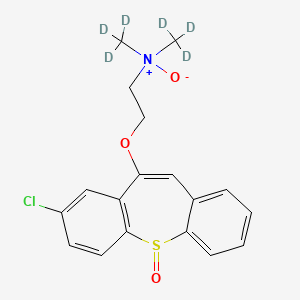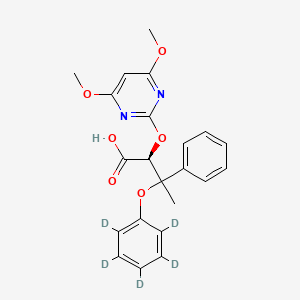
4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 is a labeled analogue of 4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan. This compound is used as an endothelin receptor antagonist in treating cancer . It is a stable isotope-labeled compound, which allows researchers to study metabolic pathways in vivo in a safe manner .
Métodos De Preparación
The synthetic routes and reaction conditions for 4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 are not explicitly detailed in the available sources. it is known that the compound is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms to achieve the labeled analogue . Industrial production methods typically involve custom synthesis and purification processes to ensure the high purity and quality of the compound .
Análisis De Reacciones Químicas
4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Used in metabolic research to study metabolic pathways in vivo.
Medicine: Used as an endothelin receptor antagonist in cancer treatment.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 involves its role as an endothelin receptor antagonist. It binds to endothelin receptors, blocking the action of endothelin, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure, which is beneficial in treating conditions like pulmonary arterial hypertension and certain types of cancer .
Comparación Con Compuestos Similares
4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 is unique due to its stable isotope labeling, which allows for safe in vivo metabolic studies. Similar compounds include:
Ambrisentan: An endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with similar applications.
Macitentan: A dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
These compounds share similar mechanisms of action but differ in their specific chemical structures and labeling.
Propiedades
Fórmula molecular |
C22H22N2O6 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-(2,3,4,5,6-pentadeuteriophenoxy)-3-phenylbutanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26)/t19-,22?/m1/s1/i5D,8D,9D,12D,13D |
Clave InChI |
ZEIQFLAUJKHOLJ-CUBNZRIJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(C)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)OC)OC)[2H])[2H] |
SMILES canónico |
CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



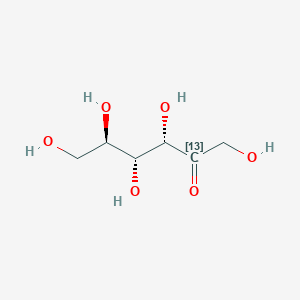
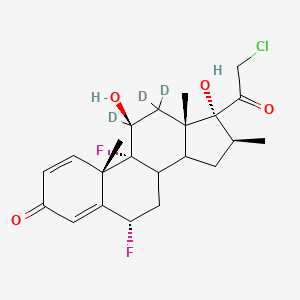

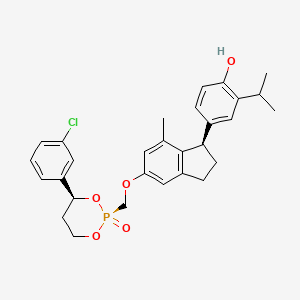
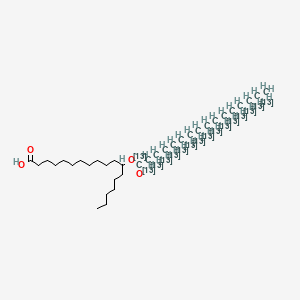

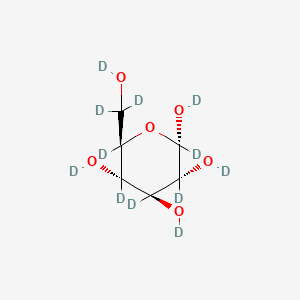
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
